molecular formula C26H26FN5O3S B2410116 2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 2034368-04-0

2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2410116
CAS No.: 2034368-04-0
M. Wt: 507.58
InChI Key: YPGHFDXJJKFRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H26FN5O3S and its molecular weight is 507.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Potential

Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share a structural similarity with the compound , has shown potential antipsychotic effects. These compounds have demonstrated an ability to reduce spontaneous locomotion in mice without causing ataxia and do not bind to D2 dopamine receptors, which is a common target for many antipsychotics. This suggests a novel mechanism of action that could be further explored for therapeutic applications in psychiatric disorders (Wise et al., 1987).

Radio Ligand Imaging

A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, related in structure to the compound of interest, has been reported as selective ligands for the translocator protein (18 kDa). One such compound, DPA-714, has been designed with a fluorine atom to allow for fluorine-18 labeling and in vivo imaging using positron emission tomography (PET). This application is significant for neuroimaging, particularly in identifying neuroinflammatory processes in various neurological disorders (Dollé et al., 2008).

Hydrogen Bonding in Drug Design

Studies on 4-antipyrine derivatives, which include compounds structurally related to the one , have highlighted the importance of hydrogen bonding in drug design. These studies have shown that different molecular conformations coexist within such compounds, significantly impacting their pharmacological properties. Understanding these interactions can inform the design of new drugs with improved efficacy and specificity (Narayana et al., 2016).

Antioxidant and Antimicrobial Properties

Pyrazole-acetamide derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. These studies have demonstrated significant biological activities, suggesting potential applications in treating oxidative stress-related diseases and infections (Chkirate et al., 2019).

Properties

IUPAC Name

2-[5-amino-3-(3-fluoroanilino)-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O3S/c1-16-7-10-21(11-8-16)36(34,35)24-25(28)32(31-26(24)29-20-6-4-5-19(27)14-20)15-23(33)30-22-12-9-17(2)13-18(22)3/h4-14H,15,28H2,1-3H3,(H,29,31)(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGHFDXJJKFRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC(=CC=C3)F)CC(=O)NC4=C(C=C(C=C4)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.